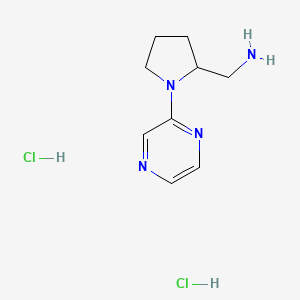
3-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one
Overview
Description
The compound “3-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one” is a type of heterocyclic organic compound . It has been used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .Scientific Research Applications
Synthesis and Antimicrobial Activities
- Bektaş et al. (2007) explored the synthesis of new 1,2,4-triazole derivatives, including compounds with structural similarities to 3-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one. These compounds showed good to moderate antimicrobial activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer and Antitumor Activities
- Gul et al. (2019) synthesized new Mannich bases with piperazines, exhibiting cytotoxic/anticancer and carbonic anhydrase inhibitory effects. This study suggests the potential of such compounds in cancer treatment (Gul, Tuğrak, Gul, Mazlumoglu, Sakagami, Gulcin, & Supuran, 2019).
- Hakobyan et al. (2020) discussed the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides, examining their effects on tumor DNA methylation, which is critical in cancer research (Hakobyan, Hovasyan, Nersesyan, Agaronyan, Danielyan, Panosyan, Gevorgyan, & Oganesyan, 2020).
Synthesis and Characterization for Drug Design
- Grijalvo et al. (2015) reported the synthesis of a compound structurally related to this compound, providing insights into its potential applications in drug design through detailed NMR and mass spectrometry analysis (Grijalvo, Nuñez, & Eritja, 2015).
Neuropharmacological Applications
- Malawska et al. (2002) investigated a series of compounds with the 3-(4-arylpiperazin-1-yl)propyl moiety, similar to the target compound, for their antiarrhythmic and antihypertensive effects, suggesting potential neuropharmacological applications (Malawska, Kulig, Filipek, Sapa, Maciag, Zygmunt, & Antkiewicz-Michaluk, 2002).
Molecular Docking and Structural Analysis
- Lv et al. (2019) performed molecular docking studies to explore the anti-bone cancer activity of a heterocyclic compound with structural elements similar to the target compound. This type of analysis is crucial for understanding the interaction of such compounds with biological targets (Lv, Zhang, Wang, Pan, & Liu, 2019).
Future Directions
The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on the synthesis of novel derivatives of “3-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one” and their potential applications in various fields.
Mechanism of Action
Target of Action
It is known that similar compounds, such as piperazine derivatives, have a wide range of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
It is known that similar compounds, such as piperazine derivatives, can act as dopamine and serotonin antagonists .
Biochemical Pathways
Similar compounds, such as piperazine derivatives, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which predicts good absorption or permeation .
Result of Action
Similar compounds, such as piperazine derivatives, have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Similar compounds are often stored in specific conditions to maintain their stability .
Properties
IUPAC Name |
3-amino-1-[4-(2-methoxyethyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-15-9-8-12-4-6-13(7-5-12)10(14)2-3-11/h2-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBKUHJRZDMLIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzyl-5-ethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473926.png)
![(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride](/img/structure/B1473928.png)
![4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1473929.png)



![Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1473936.png)






